![molecular formula C7H6N2 B3350365 3H-Pyrrolo[2,3-B]pyridine CAS No. 271-66-9](/img/structure/B3350365.png)
3H-Pyrrolo[2,3-B]pyridine
Overview
Description
3H-Pyrrolo[2,3-B]pyridine is a chemical compound with the molecular formula C7H6N2 . It has an average mass of 118.136 Da and a monoisotopic mass of 118.053101 Da . It is of increasing interest in drug design and medicinal chemistry .
Synthesis Analysis
The synthesis of 3H-Pyrrolo[2,3-B]pyridine derivatives has been reported in various studies . For instance, one study described the chemical modification of compound 6, where the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-B]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of 3H-Pyrrolo[2,3-B]pyridine consists of a five-membered heteroaromatic ring fused with a pyridine ring . This structure is similar to many drugs, especially antiviral and anticancer ones, with DNA bases such as adenine and guanine .Chemical Reactions Analysis
The chemical reactions involving 3H-Pyrrolo[2,3-B]pyridine are diverse and depend on the specific derivatives and conditions. For example, one study reported the use of the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment to construct the condensed pyrrolo[2,3-B]pyridine fragment .Physical And Chemical Properties Analysis
The physical and chemical properties of 3H-Pyrrolo[2,3-B]pyridine depend on its specific derivatives. For instance, one derivative was reported to have a melting point of 212–214 ℃ . The compound contributes positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .Mechanism of Action
3H-Pyrrolo[2,3-B]pyridine derivatives have been found to target various biological pathways. For instance, one derivative was found to target Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation . Another derivative was found to be a potent fibroblast growth factor receptor inhibitor .
Safety and Hazards
Future Directions
The future directions of research on 3H-Pyrrolo[2,3-B]pyridine are promising. Its derivatives are being developed as potential drugs targeting various biological pathways . For instance, ceralasertib, a pyrrolo[2,3-B]pyridine-bearing compound, is under phase II trials as an ATR kinase inhibitor for antineoplastic therapy .
properties
IUPAC Name |
3H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4-5H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVPEPQLLRCIIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=C1C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596010 | |
Record name | 3H-Pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
271-66-9 | |
Record name | 3H-Pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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